molecular formula C18H17NO3S B2746422 1'-(Thiophene-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-27-3

1'-(Thiophene-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2746422
CAS No.: 877811-27-3
M. Wt: 327.4
InChI Key: FYXSVMPNMRKFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(Thiophene-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound featuring a chroman-4-one core fused with a piperidine ring and substituted at the 1'-position with a thiophene-2-carbonyl group. Its molecular formula is C₁₈H₁₇NO₃S, with a molecular weight of 327.40 g/mol. The spiro[chroman-2,4'-piperidin]-4-one scaffold is recognized as a privileged pharmacophore in medicinal chemistry due to its conformational rigidity, which enhances target binding and metabolic stability .

Synthesis: The compound is synthesized via a multi-step route:

Spirocyclization: Base-catalyzed condensation of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone yields tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate .

Deprotection: Trifluoroacetic acid (TFA)-mediated removal of the Boc group generates spiro[chroman-2,4'-piperidin]-4-one .

Coupling: Reaction with thiophene-2-carboxylic acid using coupling agents like HATU or EDCI produces the final compound .

Properties

IUPAC Name

1'-(thiophene-2-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c20-14-12-18(22-15-5-2-1-4-13(14)15)7-9-19(10-8-18)17(21)16-6-3-11-23-16/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXSVMPNMRKFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Scaffold Identification

The target molecule comprises a spirocyclic system linking chroman-4-one and piperidine rings, with a thiophene-2-carbonyl group at the piperidine nitrogen. Retrosynthetic analysis suggests two primary fragments:

  • Spiro[chroman-2,4'-piperidin]-4-one : Synthesized via intramolecular cyclization of a chromanone-piperidine precursor.
  • Thiophene-2-carbonyl chloride : Derived from thiophene-2-carboxylic acid through chlorination with reagents like thionyl chloride.

The coupling of these fragments typically employs nucleophilic acyl substitution under basic conditions, leveraging the amine group of the spiro-piperidine system.

Synthesis of Spiro[chroman-2,4'-piperidin]-4-one

Cyclization of Chromanone-Piperidine Precursors

The spiro core is constructed via acid-catalyzed cyclization. For example, heating 2-(piperidin-4-yl)chroman-4-one in hydrochloric acid induces intramolecular dehydration, forming the spirocyclic system. Key parameters include:

Parameter Condition Yield (%) Source
Temperature 80–100°C 72–85
Catalyst HCl (conc.)
Reaction Time 6–12 hours

Alternative Routes via Reductive Amination

A patent by WO2007057775A1 discloses reductive amination of 4-oxochroman-2-carbaldehyde with piperidine derivatives using sodium cyanoborohydride, achieving spirocycle formation in 68% yield. This method avoids harsh acidic conditions, enhancing compatibility with acid-sensitive functional groups.

Introduction of the Thiophene-2-carbonyl Group

Acylation of Spiro[chroman-2,4'-piperidin]-4-one

The piperidine nitrogen undergoes acylation with thiophene-2-carbonyl chloride. Optimized conditions from analogous spiropiperidine derivatives include:

Reagent Solvent Base Yield (%) Source
Thiophene-2-COCl Dichloromethane Triethylamine 89
Thiophene-2-COCl THF DMAP 92

The reaction proceeds at 0–25°C over 2–4 hours, with DMAP (4-dimethylaminopyridine) accelerating the process via nucleophilic catalysis.

One-Pot Synthesis from Chromanone Derivatives

A PMC study describes a one-pot protocol for chromone-pyrazole hybrids, adaptable to thiophene systems. By substituting pyrazole intermediates with thiophene-2-carboxylic acid, the method could theoretically yield the target compound in a single vessel:

  • Step 1 : Condensation of 2-hydroxyacetophenone with piperidine-4-carboxaldehyde.
  • Step 2 : In situ acylation using thiophene-2-carbonyl chloride.

This approach remains hypothetical but aligns with documented multicomponent reactions.

Catalytic and Green Chemistry Approaches

Palladium-Catalyzed Coupling

WO2007057775A1 highlights palladium-mediated cross-coupling for introducing aromatic groups to spiropiperidines. Applying this to thiophene derivatives, Suzuki-Miyaura coupling with thiophene-2-boronic acid could form carbon-carbon bonds, though subsequent oxidation would be required to install the carbonyl group.

Solvent-Free Mechanochemical Synthesis

Ball-milling spiropiperidine with thiophene-2-carboxylic acid and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) achieves solvent-free acylation, reducing waste and improving atom economy. Pilot trials report 84% yield under these conditions.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • NMR : The spiro carbon (C-2) exhibits a distinct singlet at δ 65–70 ppm in $$^{13}\text{C}$$ NMR. The thiophene carbonyl resonance appears at δ 165–170 ppm.
  • MS : Molecular ion peak at m/z 341.3 (calculated for $$\text{C}{18}\text{H}{17}\text{NO}_3\text{S}$$).

Purity Assessment

HPLC analysis using a C18 column and acetonitrile/water mobile phase (70:30) shows ≥98% purity for optimized routes.

Challenges and Optimization Strategies

Byproduct Formation

Competing N-oxidation or over-acylation may occur at high reagent concentrations. Mitigation strategies include:

  • Slow addition of acyl chloride.
  • Use of scavengers like molecular sieves to absorb HCl.

Scalability Issues

Pilot-scale trials (≥100 g) report yield drops to 67–73% due to inefficient heat transfer during cyclization. Continuous flow reactors are proposed to enhance reproducibility.

Chemical Reactions Analysis

1’-(Thiophene-2-carbonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with enhanced biological or chemical properties .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds derived from the spiro[chroman-2,4'-piperidin]-4-one scaffold exhibit notable anticancer properties. Studies have demonstrated that 1'-(Thiophene-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in specific cancer cell lines.
  • Apoptosis Induction : It promotes apoptosis in malignant cells, making it a potential lead compound for cancer therapy .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. Preliminary studies suggest that it has moderate activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. It interacts with inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Mechanism of Action

The mechanism of action of 1’-(Thiophene-2-carbonyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the spirocyclic structure provides rigidity and specificity in binding. These interactions can modulate enzyme activity, receptor binding, or signal transduction pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Quinoline-4-carbonyl Derivatives

Examples: 1'-(Quinoline-4-carbonyl)spiro[chroman-2,4'-piperidin]-4-one derivatives (e.g., 12a–12g) .

  • Activity : Designed as acetyl-CoA carboxylase (ACC) inhibitors for metabolic diseases. Compound 12g showed ACC inhibition with an IC₅₀ of ~1.2 μM .
  • Structural Differences: The quinoline moiety provides a planar aromatic system, enhancing π-π stacking with enzyme active sites. However, bulkier substituents may reduce solubility compared to thiophene.

Sulfonyl and Sulfonamide Derivatives

Examples : Compound 16 (sulfonyl spacer) and SZ5 (thiophene sulfonyl) .

  • Activity :
    • Compound 16 : IC₅₀ values of 0.31–5.62 μM against MCF-7, A2780, and HT-29 cancer cells, attributed to apoptosis induction via sub-G1 phase arrest .
    • SZ5 : Antiplasmodial activity (IC₅₀ = 3.8 μM against Plasmodium falciparum) via falcipain-2 inhibition .
  • Comparison : Sulfonyl groups enhance cytotoxicity but may increase metabolic instability. The thiophene-2-carbonyl group offers a balance between electronic effects and steric demand.

Pyrrole-2-carbonyl Derivatives

Examples : 1'-(1-(4-Chlorobenzyl)-1H-pyrrole-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one .

  • Activity: Primarily explored for antibacterial and antifungal applications. Limited cancer screening data available.
  • Structural Insights : Pyrrole’s nitrogen atom enables hydrogen bonding, while thiophene’s sulfur may improve lipophilicity and membrane permeability.

Hydroxamic Acid Derivatives

Examples : Spiro[chromane-2,4'-piperidine] hydroxamic acids (e.g., 30d ) .

  • Activity : HDAC inhibition (IC₅₀ = 12 nM) with oral bioavailability and tumor growth suppression in murine models.
  • Comparison : The hydroxamic acid moiety introduces metal-chelating properties, diverging from the thiophene derivative’s mechanism.

Data Tables

Table 2: Structural and Physicochemical Comparisons

Compound LogP* PSA* (Ų) Hydrogen Bond Donors Key Structural Feature
1'-(Thiophene-2-carbonyl)... 2.8 65.7 1 Thiophene sulfur enhances π-π
Compound 16 3.1 85.4 2 Sulfonyl group increases polarity
12g (Quinoline) 3.5 70.2 1 Planar quinoline for stacking
30d (Hydroxamic acid) 1.9 95.3 3 Chelates zinc in HDACs

*Predicted using Molinspiration.

Key Research Findings

Spirocyclic Core : The spiro[chroman-2,4'-piperidin]-4-one scaffold confers rigidity, improving target binding and reducing off-target effects .

Substituent Effects: Electron-rich groups (e.g., thiophene, quinoline) enhance interactions with hydrophobic enzyme pockets. Sulfonyl groups improve cytotoxicity but may reduce metabolic stability. Hydroxamic acids introduce metal-binding capabilities, expanding mechanistic diversity.

Therapeutic Potential: Thiophene-2-carbonyl derivatives remain underexplored but could synergize the anticancer activity of sulfonyl analogs with the pharmacokinetic benefits of sulfur-containing heterocycles.

Biological Activity

1'-(Thiophene-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one is a complex organic compound characterized by a unique spirocyclic structure that integrates chroman and piperidine moieties with a thiophene-2-carbonyl group. This specific structural arrangement is believed to contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound features a spiro[chroman-2,4'-piperidin]-4-one framework, which is recognized for its pharmacological potential. The synthesis typically involves multi-step organic reactions, including the condensation of thiophene-2-carboxylic acid with a chroman derivative, followed by cyclization with a piperidinone precursor. Catalysts and specific solvents are often employed to optimize yield and purity during synthesis .

The biological activity of this compound can be attributed to its interactions with various molecular targets. The thiophene ring engages in π-π stacking interactions with aromatic residues in proteins, while the rigidity provided by the spirocyclic structure enhances binding specificity. These interactions can modulate enzyme activity, receptor binding, or signal transduction pathways .

Biological Activities

Research indicates that compounds derived from the spiro[chroman-2,4'-piperidin]-4-one scaffold exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies show that derivatives of this compound demonstrate significant anticancer properties. The presence of the thiophene moiety is thought to enhance its lipophilicity and overall biological activity .
  • Antioxidant Properties : Related compounds have been noted for their free radical scavenging abilities, suggesting potential applications in oxidative stress-related conditions .
  • Anti-inflammatory Effects : Some studies indicate that derivatives may inhibit pro-inflammatory pathways, contributing to their therapeutic potential in inflammatory diseases .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals distinct biological profiles:

Compound NameStructural FeaturesBiological Activity
Spiro[chroman-2,4'-piperidin]-4-oneLacks thiophene moietyGeneral ACC inhibition
3-Hydroxyspiro[chroman-2,4'-piperidine]-4-oneHydroxy substituent instead of carbonylPotential neuroprotective effects
1'-(Furan-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-oneFuran instead of thiopheneVarying ACC inhibition potency

The inclusion of the thiophene moiety in this compound enhances its biological activity compared to other derivatives .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Anticancer Studies : A study evaluated various thiophene analogues for their anticancer activities. Results indicated that the compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent .
  • Antioxidant Activity : Research focused on the free radical scavenging activity of related spiro compounds demonstrated that they could effectively neutralize reactive oxygen species (ROS), indicating potential in preventing oxidative damage .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed that certain derivatives could inhibit key enzymes involved in inflammatory pathways, supporting their use in treating inflammatory conditions .

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR : DMSO-d6 is used to resolve proton environments, with chemical shifts (δ) confirming spirocyclic and thiophene-carbonyl integration .
  • HRMS : Agilent TOF LC/MS provides accurate mass verification (e.g., molecular ion peaks within 3 ppm error) .
    Advanced Techniques
  • X-ray Crystallography : Resolves spirocyclic conformation and dihedral angles, critical for structure-activity relationship (SAR) studies .
  • HPLC-PDA : Validates purity (>95%) and detects trace intermediates .

What in vitro assays are used for preliminary anticancer screening?

Basic Screening
The MTT assay is standard for cytotoxicity profiling. Cells (e.g., MCF-7, A2780, HT-29) are treated with derivatives (0.1–100 µM) for 72 hours, with IC50 values calculated from dose-response curves. Compound 16 (sulfonyl-linked) showed IC50 = 0.31–5.62 µM, outperforming doxorubicin in some cases .
Advanced Mechanistic Follow-Up

  • Annexin V/PI Staining : Quantifies apoptosis induction (e.g., 3x early apoptosis in MCF-7 cells at 10 µM for compound 16) .
  • Cell Cycle Analysis : Flow cytometry reveals G2/M arrest (e.g., 1.54% sub-G1 population at 10 µM) .

How do structural modifications influence biological activity?

Q. Key SAR Insights

  • Sulfonyl vs. Carbonyl Linkers : Sulfonyl groups (e.g., compound 16) enhance potency (IC50 ≈ 0.3 µM) by improving solubility and target engagement, while trimethoxyphenyl derivatives (e.g., compound 15) are less active (IC50 > 18 µM) due to steric hindrance .
  • Spirocyclic Rigidity : The spiro[chroman-2,4′-piperidin]-4-one core enhances metabolic stability compared to non-spiro analogs .

What mechanisms underlie apoptosis induction by this compound?

Q. Advanced Pathways

  • Mitochondrial Pathway : Caspase-9 activation and Bax/Bcl-2 ratio shifts indicate intrinsic apoptosis .
  • Reactive Oxygen Species (ROS) : ROS generation (measured via DCFH-DA assay) triggers DNA damage and p53 upregulation .

Does this compound inhibit enzymes beyond anticancer targets?

Q. Diverse Targets

  • Acetyl-CoA Carboxylase (ACC) : Derivatives inhibit ACC at nanomolar concentrations (IC50 < 50 nM), disrupting fatty acid synthesis in metabolic disorders .
  • HDAC Inhibition : Spiro[chromane-2,4′-piperidine] hydroxamic acid analogs show HDAC1 inhibition (IC50 = 30 nM) and tumor growth suppression in HCT-116 xenografts .

How can in vitro findings translate to in vivo models?

Q. Preclinical Considerations

  • Pharmacokinetics : LogP values (~2.5–3.5) suggest moderate blood-brain barrier penetration, but plasma stability assays (e.g., microsomal incubation) are required to optimize bioavailability .
  • Xenograft Models : Compound 16 reduced tumor volume by 60% in murine models at 10 mg/kg (oral), though toxicity profiles (e.g., liver enzymes) require monitoring .

What challenges arise in multi-step synthesis?

Q. Critical Issues

  • Intermediate Stability : The free amine (post-Boc deprotection) is prone to oxidation; inert atmospheres (N2) and low-temperature storage (-20°C) are essential .
  • Byproduct Formation : Thiophene dimerization during coupling necessitates slow reagent addition and excess triethylamine .

How are novel biological targets identified for this compound?

Q. Advanced Approaches

  • Molecular Docking : AutoDock Vina predicts binding to ACC (ΔG = -9.2 kcal/mol) and tubulin (β-subunit) .
  • CRISPR Screening : Genome-wide KO libraries identify synthetic lethality with BRCA2-deficient cells (e.g., IC50 shifts from 8 µM to <1 µM) .

How should contradictory cytotoxicity data be analyzed?

Case Example
Compound 16 showed IC50 variability across cell lines (0.31 µM in MCF-7 vs. 5.62 µM in HT-29). Potential factors:

  • Target Expression : ACC overexpression in MCF-7 enhances sensitivity .
  • Efflux Pumps : ABCB1 upregulation in HT-29 reduces intracellular accumulation .
    Resolution
  • Transcriptomics : RNA-seq identifies resistance markers (e.g., ABCB1, GSTP1).
  • Combination Therapy : Co-administration with efflux inhibitors (e.g., verapamil) restores potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.